6-Quinolinecarboxylic acid

Description

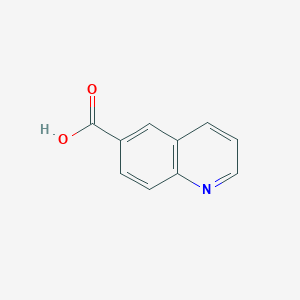

Structure

3D Structure

Properties

IUPAC Name |

quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYRCVTBHVXMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065047 | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-57-2 | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10349-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Quinolinecarboxylic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-Quinolinecarboxylic acid, a heterocyclic aromatic carboxylic acid, stands as a pivotal molecular scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity have established it as a foundational building block for a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive exploration of the core chemical properties, structural intricacies, and significant applications of 6-quinolinecarboxylic acid, with a particular focus on its role in drug discovery and development. We will delve into its synthesis, spectroscopic signature, and the causality behind its utility in creating novel therapeutic agents.

Molecular Structure and Core Chemical Properties

6-Quinolinecarboxylic acid (C₁₀H₇NO₂) is characterized by a quinoline ring system substituted with a carboxylic acid group at the 6-position.[1][2] This arrangement of a fused benzene and pyridine ring, coupled with the electron-withdrawing carboxylic acid moiety, dictates its chemical behavior and physical properties.

Structural Elucidation

The planar, bicyclic aromatic system of quinoline provides a rigid framework. The nitrogen atom in the pyridine ring introduces a dipole moment and influences the electron distribution across the entire ring system, making the pyridine ring electron-deficient compared to the benzene ring. The carboxylic acid group, being a meta-director on the benzene ring, further influences the molecule's reactivity in electrophilic substitution reactions.

Diagram: Molecular Structure of 6-Quinolinecarboxylic Acid

Caption: 2D structure of 6-Quinolinecarboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-quinolinecarboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇NO₂ | [1][2][3] |

| Molecular Weight | 173.17 g/mol | [1][2][3] |

| Appearance | White to beige or brown crystalline powder | [2][4] |

| Melting Point | 291-296 °C | [2] |

| Boiling Point | 348.7 °C at 760 mmHg | |

| Solubility | Practically insoluble in water | [4] |

| pKa | 3.05 ± 0.30 (Predicted) | [4] |

| CAS Number | 10349-57-2 | [1][2][3] |

The low aqueous solubility and acidic nature of the carboxylic group are important considerations in drug delivery and formulation studies.

Spectroscopic and Analytical Profile

The structural identity and purity of 6-quinolinecarboxylic acid are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The aromatic protons exhibit characteristic chemical shifts in the downfield region (typically 7-9 ppm), while the carboxylic acid proton is observed at a much lower field.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline ring.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 173.[1]

Synthesis of 6-Quinolinecarboxylic Acid and its Derivatives

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing access to this scaffold. For quinoline carboxylic acids, the Doebner-von Miller and Skraup reactions are particularly relevant.

The Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[5][6] To synthesize a quinoline-6-carboxylic acid, one would typically start with an aminobenzoic acid.

Diagram: Doebner-von Miller Reaction Workflow

Caption: Generalized workflow of the Doebner-von Miller reaction for quinoline synthesis.

The Skraup Synthesis

A classic method for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] This reaction is known for being highly exothermic.[10]

Experimental Protocol: A Representative Skraup Synthesis

Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Charging Reactants : Carefully add the substituted aniline (e.g., p-aminobenzoic acid), glycerol, and the oxidizing agent (e.g., nitrobenzene) to the flask.

-

Acid Addition : Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and requires careful temperature control.

-

Heating : Gently heat the reaction mixture. Once the reaction initiates, it can become self-sustaining. Maintain the temperature as specified in the literature for the particular substrate.[10]

-

Work-up : After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification : The crude product is then purified by filtration, washing, and recrystallization from an appropriate solvent.

Applications in Drug Development and Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[11] 6-Quinolinecarboxylic acid serves as a key intermediate in the synthesis of numerous pharmaceutical agents.[2]

Antimicrobial and Antiviral Agents

Derivatives of quinolinecarboxylic acid are well-known for their antibacterial properties.[12] The core structure can be modified to enhance activity against various bacterial strains.[13]

Anticancer Therapeutics

Recent research has highlighted the potential of 6-quinolinecarboxylic acid derivatives as potent anticancer agents.[14] These compounds can be designed to inhibit specific enzymes, such as ectonucleotidases, which are involved in tumor immune evasion.[14] Studies have shown that certain derivatives exhibit significant cytotoxicity in various cancer cell lines.[15]

Anti-inflammatory and Other Therapeutic Areas

The versatility of the 6-quinolinecarboxylic acid scaffold extends to the development of anti-inflammatory agents.[2][15] Its ability to be readily functionalized allows for the exploration of a vast chemical space to identify compounds with desired therapeutic effects.

Other Applications

Beyond pharmaceuticals, 6-quinolinecarboxylic acid and its derivatives find use in:

-

Materials Science : As building blocks for polymers and nanomaterials.[2]

-

Analytical Chemistry : For the detection and quantification of metal ions.[2]

-

Corrosion Inhibition : In industrial applications to protect metals.[2]

Reactivity and Chemical Behavior

The reactivity of the quinoline ring is a combination of the properties of its constituent benzene and pyridine rings.

-

Electrophilic Substitution : Tends to occur on the benzene ring, primarily at the 5- and 8-positions.[16]

-

Nucleophilic Substitution : Occurs more readily on the electron-deficient pyridine ring, particularly at the 2- and 4-positions.[8]

-

Carboxylic Acid Reactivity : The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. This functional handle is often exploited for the synthesis of derivatives with diverse biological activities.[14]

Diagram: Reactivity of the Quinoline Ring

Caption: Preferred sites for nucleophilic and electrophilic attack on the quinoline ring.

Conclusion

6-Quinolinecarboxylic acid is a molecule of significant interest to researchers in both academia and industry. Its robust chemical nature, coupled with its proven track record as a pharmacophore, ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in scientific innovation.

References

- Wikipedia. Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://iipseries.org/full-text/book-series-on-futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-quinoline.html]

- Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/blog/the-skraup-synthesis-of-quinoline-from-aniline-a-technical-guide-for-researchers-and-drug-development-professionals/]

- Organic Reactions. The Skraup Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Skraup_Synthesis_of_Quinolines]

- PrepChem.com. Synthesis of 6-Hydroxy-2-quinolinecarboxylic Acid. [URL: https://www.prepchem.com/synthesis-of-6-hydroxy-2-quinolinecarboxylic-acid]

- PubChem - NIH. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/82571]

- Chem-Impex. Quinoline-6-carboxylic acid. [URL: https://www.chemimpex.com/products/06429]

- CymitQuimica. Quinoline-6-carboxylic acid. [URL: https://www.cymitquimica.com/base/files/shop_products/7/docs/DA0034DL.pdf]

- Guidechem. 6-Quinolinecarboxylic acid (cas 10349-57-2) SDS/MSDS download. [URL: https://www.guidechem.com/msds/10349-57-2.html]

- Sigma-Aldrich. Quinoline-6-carboxylic acid | 10349-57-2. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/644862]

- Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. [URL: https://www.derpharmachemica.

- ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [URL: https://www.researchgate.net/publication/371286817_Quinoline-6-Carboxylic_Acid_Derivatives_A_New_Class_of_Potent_Ectonucleotidase_Inhibitors]

- PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/33806708/]

- Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- PubMed. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [URL: https://pubmed.ncbi.nlm.nih.gov/888574/]

- SpectraBase. Quinoline-6-carboxylic acid, hexadecyl ester. [URL: https://spectrabase.com/spectrum/5kdpA1J0L2E]

- SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]

- SpectraBase. 6-quinolinecarboxylic acid, 4-amino-2-methyl-. [URL: https://spectrabase.com/spectrum/2QJk7zR2gK8]

- MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [URL: https://www.mdpi.com/2079-4991/12/19/3440]

- Chemchart. Quinoline-6-carboxylic acid (10349-57-2). [URL: https://www.chemchart.com/cas/10349-57-2]

- Stenutz. quinoline-6-carboxylic acid. [URL: https://www.stenutz.eu/chem/solv36-en.php?name=quinoline-6-carboxylic%20acid]

- ChemicalBook. 6-Quinolinecarboxylic acid | 10349-57-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717525.htm]

- BLD Pharm. 10349-57-2|Quinoline-6-carboxylic acid. [URL: https://www.bldpharm.com/products/10349-57-2.html]

- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [URL: https://www.researchgate.

- SIELC Technologies. 6-Quinolinecarboxylic acid. [URL: https://sielc.com/compound-6-quinolinecarboxylic-acid.html]

- PubChem. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminoquinoline-6-carboxylic_acid]

- ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [URL: https://www.researchgate.net/publication/344583155_1_H_NMR_Spectra_of_the_Quinolinecarboxylic_Acid_N-R-Amides]

- Wikipedia. Doebner reaction. [URL: https://en.wikipedia.org/wiki/Doebner_reaction]

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [URL: https://www.mdpi.com/1420-3049/27/23/8404]

- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [URL: https://www.youtube.

- ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/486-74-8_1hnmr.htm]

- YouTube. Reactivity of Quinoline. [URL: https://www.youtube.

- Carboxylic Acid Structure and Chemistry: Part 1. [URL: https://www.chemeddl.org/alfresco/service/api/node/content/workspace/SpacesStore/9d056321-8eda-4286-9694-3715ecc4e963/carboxylic%20acid%20structure%20and%20chemistry.pdf]

- ChemBK. Quinoline-6-carboxylic acid. [URL: https://www.chembk.com/en/chem/Quinoline-6-carboxylic%20acid]

Sources

- 1. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Quinoline-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Skraup reaction - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Quinolinecarboxylic Acid in Modern Drug Discovery

6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, stands as a pivotal scaffold in medicinal chemistry and pharmaceutical development. Its rigid bicyclic structure, coupled with the ionizable carboxylic acid moiety, provides a unique framework for the design of novel therapeutic agents. The quinoline ring system is a recurring motif in a multitude of approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical characteristics of 6-quinolinecarboxylic acid is therefore not merely an academic exercise, but a fundamental prerequisite for its effective utilization in the synthesis of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

This technical guide offers a comprehensive exploration of the core physicochemical properties of 6-quinolinecarboxylic acid. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for the determination of these critical parameters. Each section is designed to be a self-validating system, grounded in authoritative references, to ensure the highest degree of scientific integrity and practical utility for researchers in the field.

Core Physicochemical Properties of 6-Quinolinecarboxylic Acid

A summary of the key physicochemical properties of 6-quinolinecarboxylic acid is presented below, followed by in-depth discussions and experimental methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₂ | [2][3] |

| Molecular Weight | 173.17 g/mol | [2][3] |

| CAS Number | 10349-57-2 | [2][3] |

| Appearance | White to beige or brown crystalline powder | [4][5] |

| Melting Point | 291-296 °C | [4] |

| Water Solubility | Practically insoluble | [4][5] |

| pKa (Predicted) | 3.05 ± 0.30 | [5] |

| Storage Conditions | Inert atmosphere, Room Temperature or 0-8°C | [4] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 6-Quinolinecarboxylic acid is reported to be practically insoluble in water, a characteristic that presents both challenges and opportunities in drug design.[4][5] While poor aqueous solubility can hinder oral bioavailability, it can also be leveraged in the design of long-acting injectable formulations or targeted delivery systems. A comprehensive understanding of its solubility in various media is therefore essential.

Experimental Determination of Thermodynamic and Kinetic Solubility

Two key types of solubility measurements are pertinent in drug discovery: thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility provides a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous medium, a scenario frequently encountered in high-throughput screening.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of 6-quinolinecarboxylic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO) in a sealed glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This may take 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the supernatant from the solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the supernatant and determine the concentration of 6-quinolinecarboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability across biological membranes, and interaction with target proteins. 6-Quinolinecarboxylic acid possesses both a weakly basic nitrogen atom in the quinoline ring and an acidic carboxylic acid group. A predicted pKa value for the carboxylic acid is approximately 3.05, suggesting it will be predominantly in its ionized carboxylate form at physiological pH.[5]

Experimental Determination of pKa

Potentiometric titration and UV-Vis spectrophotometry are two robust methods for the experimental determination of pKa.

Sources

6-Quinolinecarboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Quinolinecarboxylic acid, a heterocyclic aromatic compound, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development.[1] Its rigid, fused-ring structure provides a versatile and privileged scaffold for the design of novel therapeutic agents and advanced chemical probes.[1][2][3] This guide offers a comprehensive technical overview of 6-quinolinecarboxylic acid, delving into its fundamental properties, synthesis, analytical methodologies, and its expanding role in the development of next-generation pharmaceuticals. As a senior application scientist, the following sections are curated to provide not just procedural details but also the underlying scientific rationale to empower researchers in their experimental designs and strategic decisions.

Core Properties and Physicochemical Data

A thorough understanding of the fundamental properties of 6-quinolinecarboxylic acid is critical for its effective application in research and development. This data informs everything from reaction conditions to formulation and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 10349-57-2 | [1][4] |

| Molecular Formula | C₁₀H₇NO₂ | [1][4] |

| Molecular Weight | 173.17 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 291-296 °C | [1] |

| Purity | ≥ 98% (via HPLC) | [1] |

These parameters are foundational for the accurate preparation of solutions, stoichiometric calculations in synthesis, and the development of robust analytical methods for quantification and quality control. The high melting point, for instance, is indicative of the compound's stable crystalline lattice.

Synthesis of 6-Quinolinecarboxylic Acid Derivatives: A Strategic Approach

While various classical methods like the Doebner-von Miller reaction exist for the synthesis of the quinoline core, a more contemporary and highly relevant approach for drug discovery involves the derivatization of a pre-formed quinoline scaffold.[5][6][7] This allows for the systematic exploration of the chemical space around the core structure to optimize for biological activity and pharmacokinetic properties. A common and effective strategy involves the carbonylation of a halogenated quinoline precursor.

Experimental Protocol: Synthesis of 2-Substituted Quinoline-6-Carboxylic Acids

This protocol outlines a general and robust method for the synthesis of 2-substituted quinoline-6-carboxylic acids from a 6-bromoquinoline precursor. The rationale behind this multi-step synthesis is its versatility; by starting with a common intermediate (a 2-substituted-6-bromoquinoline), a diverse library of compounds can be generated by varying the substituent at the 2-position.

Step 1: Synthesis of 2-Substituted 6-Bromoquinolines The initial step involves the nucleophilic substitution of a 2-chloro-6-bromoquinoline with a desired amine or alkoxide. This is a crucial step for introducing diversity into the final molecule.

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-6-bromoquinoline in an appropriate solvent. For reactions with amines, the amine itself can sometimes be used as the solvent.[8]

-

Nucleophilic Substitution: Add the desired amine or sodium alkoxide to the reaction mixture.

-

Heating: Heat the reaction mixture at a temperature ranging from 80–110 °C for 6–40 hours.[8] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The crude product is then purified by column chromatography to yield the 2-substituted 6-bromoquinoline.

Step 2: Carbonylation to form the Carboxylic Acid This step utilizes organometallic chemistry to introduce the carboxylic acid moiety at the 6-position.

-

Lithiation: Dissolve the 2-substituted 6-bromoquinoline from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add n-butyllithium (n-BuLi) and stir for 20 minutes.[8] This step generates a highly reactive organolithium intermediate.

-

Carbon Dioxide Quench: Bubble carbon dioxide gas (from dry ice) through the reaction mixture.[8] The organolithium species will nucleophilically attack the CO₂, forming a lithium carboxylate.

-

Acidification and Isolation: Allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding water, followed by acidification with 1 N HCl to a pH of approximately 5.[8] The resulting precipitate, the desired 2-substituted quinoline-6-carboxylic acid, is collected by filtration and dried under vacuum.

This synthetic approach is self-validating in that the successful incorporation of the diverse substituents in step 1 and the subsequent successful carbonylation in step 2 can be readily confirmed by spectroscopic methods such as NMR and mass spectrometry at each stage.

Caption: Synthetic workflow for 2-substituted quinoline-6-carboxylic acids.

Applications in Drug Development and Biological Research

The true value of 6-quinolinecarboxylic acid lies in its role as a versatile scaffold for generating compounds with a wide array of biological activities. Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Activity

Derivatives of 6-quinolinecarboxylic acid are being actively investigated as novel anticancer agents.[1] A particularly compelling mechanism of action involves the inhibition of ectonucleotidases, such as h-ENPP1 and h-e5'NT.[9] These enzymes are overexpressed in the tumor microenvironment and contribute to immune evasion by converting immunogenic ATP into immunosuppressive adenosine. By inhibiting these enzymes, derivatives of 6-quinolinecarboxylic acid can help restore anti-tumor immunity.[9] Some of these derivatives have demonstrated cytotoxicity in cancer cell lines, underscoring their potential in oncology drug development.[9]

Caption: Inhibition of ectonucleotidases by 6-quinolinecarboxylic acid derivatives.

Anti-inflammatory and Antimicrobial Applications

The quinoline core is a well-established pharmacophore in anti-inflammatory and antimicrobial agents.[1] Researchers often utilize 6-quinolinecarboxylic acid as a starting point for the synthesis of new compounds with potential anti-inflammatory and antimicrobial properties.[1] The structural rigidity and potential for diverse functionalization make it an ideal scaffold for probing the structure-activity relationships of these agents.

Fluorescent Probes

Beyond therapeutics, 6-quinolinecarboxylic acid is employed in the development of fluorescent probes for biological imaging.[1] The quinoline ring system possesses inherent fluorescent properties that can be modulated by the addition of various functional groups. These probes are invaluable tools for visualizing cellular processes in real-time, thereby advancing our understanding of complex biological systems.[1]

Analytical Methodologies: Quantification by RP-HPLC

Accurate quantification of 6-quinolinecarboxylic acid is essential for quality control, reaction monitoring, and pharmacokinetic studies. A robust and reliable method for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis of 6-Quinolinecarboxylic Acid

This protocol provides a straightforward and effective method for the analysis of 6-quinolinecarboxylic acid. The principle of this method is the separation of the analyte from other components in a mixture based on its polarity.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column, a pump, and an autosampler.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the protonation of the carboxylic acid group and improve peak shape. A typical mobile phase could be a mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the 6-quinolinecarboxylic acid sample in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

-

Injection: Inject a known volume of the sample onto the HPLC column.

-

Elution: Elute the sample through the column with the mobile phase at a constant flow rate.

-

Detection and Quantification: The UV detector will measure the absorbance of the eluent as a function of time. The retention time of the peak corresponding to 6-quinolinecarboxylic acid is used for identification, and the area under the peak is proportional to its concentration.

-

Causality and Self-Validation: The choice of a C18 column is based on its non-polar stationary phase, which effectively retains the relatively non-polar quinoline ring structure. The acidic mobile phase ensures that the carboxylic acid remains in its neutral form, preventing peak tailing and leading to a more symmetrical and reproducible peak. This method is self-validating through the use of a reference standard to confirm the retention time and to generate a calibration curve for accurate quantification. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.

Conclusion

6-Quinolinecarboxylic acid is far more than a simple chemical reagent; it is a powerful and versatile platform for innovation in drug discovery and chemical biology. Its robust chemical nature, coupled with its proven track record as a privileged scaffold, ensures its continued relevance in the development of novel therapeutics and advanced research tools. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this remarkable molecule. As our understanding of disease biology deepens, the creative application of scaffolds like 6-quinolinecarboxylic acid will undoubtedly pave the way for the next generation of life-changing medicines.

References

-

Cho, Y.S., et al. (2014). Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. Chemical and Pharmaceutical Bulletin, 62(10), 999-1008. [Link]

-

Al-Ostoot, F.H., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11, 33539-33562. [Link]

-

Vempati, R.K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 4(1), 248-254. [Link]

-

Wikipedia contributors. (2023, December 12). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

- Szuts, T., et al. (1990). Process for the preparation of a quinoline carboxylic acid.

-

Szuts, T., et al. (1994). Process for the preparation of a quinoline carboxylic acid. European Patent Office. [Link]

-

Cowen, B.J., & Ramann, G.A. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 988. [Link]

-

Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Klapars, A., et al. (2004). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. Organic Letters, 6(21), 3865–3868. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9286–9301. [Link]

-

Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-8. [Link]

-

Patel, H.D., & Vasava, K. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

-

Dexter, D.L., et al. (1987). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 47(21), 5752–5756. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem Compound Database. [Link]

-

Ullah, A., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

-

Sethi, K. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

FT-IR and Raman spectroscopy of 6-Quinolinecarboxylic acid

An In-depth Technical Guide to the Vibrational Spectroscopy of 6-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Quinolinecarboxylic acid is a pivotal molecular scaffold in medicinal chemistry and materials science, serving as a building block for a range of bioactive compounds and functional materials.[1] A thorough understanding of its molecular structure and solid-state properties is fundamental to its application. This guide provides a comprehensive technical exploration of 6-Quinolinecarboxylic acid using two core vibrational spectroscopy techniques: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. We delve into the theoretical underpinnings of these complementary methods, present detailed experimental protocols, and offer an in-depth analysis of the resulting spectra. By integrating well-established spectral interpretation principles with insights from computational chemistry, this document serves as a practical resource for researchers aiming to characterize quinoline derivatives, validate synthesis, assess purity, and investigate intermolecular interactions.

Introduction: The Convergence of Structure and Spectroscopy

6-Quinolinecarboxylic acid (C₁₀H₇NO₂) is an aromatic heterocyclic compound featuring a quinoline bicyclic system fused to a carboxylic acid group.[2][3] This unique combination of a rigid, electron-rich ring system and a hydrogen-bonding functional group imparts significant chemical versatility, making it a valuable intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1] The precise arrangement of these atoms and the intermolecular forces they govern, particularly in the solid state, dictate the compound's physical and chemical properties.

Vibrational spectroscopy offers a powerful, non-destructive window into this molecular world. Both FT-IR and Raman spectroscopy probe the vibrational modes of a molecule—the characteristic stretching, bending, and twisting of chemical bonds. Because these vibrations are exquisitely sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding, the resulting spectra serve as a unique molecular "fingerprint."

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, the objective is to elucidate the causality behind the spectral features of 6-Quinolinecarboxylic acid. We will explore why certain peaks are broad while others are sharp, why some vibrations are strong in FT-IR but weak or absent in Raman, and how computational methods provide an indispensable layer of validation for our experimental observations.

Foundational Principles: A Tale of Two Techniques

To interpret the spectra of 6-Quinolinecarboxylic acid, one must first grasp the distinct yet complementary physical phenomena that FT-IR and Raman spectroscopy are built upon.

FT-IR Spectroscopy: The Dance of Dipole Moments

FT-IR spectroscopy is an absorption technique. It measures the frequencies of infrared light that a molecule absorbs. For a vibration to be "IR-active" and appear in the spectrum, it must cause a change in the molecule's net dipole moment .[4] Functional groups with inherent polarity, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, exhibit very strong IR absorptions, making FT-IR exceptionally well-suited for their identification.[4][5]

Raman Spectroscopy: The Shift in Polarizability

Raman spectroscopy, in contrast, is a light-scattering technique. A high-intensity monochromatic laser irradiates the sample, and the spectrometer detects the scattered light. While most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering), a tiny fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman-active," it must cause a change in the molecule's polarizability —the deformability of its electron cloud. Symmetrical bonds and non-polar groups, like the C=C bonds within the aromatic quinoline ring, often produce strong Raman signals.

The complementary nature of these selection rules is a cornerstone of vibrational analysis. Asymmetric stretches are often strong in IR, while symmetric stretches are often strong in Raman.

The Computational Adjuvant: Density Functional Theory (DFT)

Modern spectral analysis is rarely performed in isolation. Computational methods, particularly Density Functional Theory (DFT), have become essential for accurate spectral assignment.[6][7] By solving approximations of the Schrödinger equation, DFT can predict a molecule's stable geometry and calculate its theoretical vibrational frequencies.[8] While a discrepancy between calculated (gas-phase) and experimental (solid-state) values is expected, these theoretical spectra provide an invaluable roadmap, helping to assign complex bands in the fingerprint region and validate the interpretation of key functional groups.[6][9]

Caption: A typical workflow for vibrational analysis.

Experimental Protocols: Ensuring Data Integrity

The quality of a spectrum is inextricably linked to the quality of the sample preparation and data acquisition. The following protocols represent standard, validated practices in the field.

Sample Preparation

-

For FT-IR (Solid State):

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the powdered 6-Quinolinecarboxylic acid is placed directly onto the ATR crystal (typically diamond). A pressure clamp ensures firm contact. This technique requires minimal sample preparation and produces high-quality, reproducible spectra.[2]

-

Potassium Bromide (KBr) Pellet: Approximately 1-2 mg of the sample is finely ground with ~200 mg of dry, spectroscopy-grade KBr. The mixture is then pressed under high pressure in a die to form a transparent pellet. This traditional method is effective but requires more skill and is sensitive to moisture.

-

-

For FT-Raman (Solid State):

-

The powdered sample is typically packed into a small aluminum cup or a glass capillary tube. The key consideration is to present a flat, dense surface to the incident laser beam to maximize the Raman signal and minimize the risk of sample burning by defocusing the laser if necessary.

-

Instrumentation and Data Acquisition

FT-IR Spectroscopy (using an ATR accessory):

-

Background Collection: An initial spectrum of the clean, empty ATR crystal is recorded. This "background" spectrum accounts for atmospheric water and CO₂ as well as any intrinsic signals from the instrument itself, and is automatically subtracted from the sample spectrum.

-

Sample Placement: A small amount of 6-Quinolinecarboxylic acid powder is placed onto the ATR crystal.

-

Data Acquisition: The sample spectrum is collected.

-

Typical Parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

FT-Raman Spectroscopy:

-

Instrument Setup: The instrument is calibrated using a known standard (e.g., sulfur or cyclohexane).

-

Sample Loading: The sample holder containing the 6-Quinolinecarboxylic acid is placed in the spectrometer's sample compartment.

-

Data Acquisition: The spectrum is acquired.

-

Typical Parameters:

-

Laser Excitation: 785 nm or 1064 nm (to minimize fluorescence)

-

Spectral Range: 3500 – 100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Acquisition Time: Varies from seconds to minutes depending on the sample's Raman scattering cross-section.

-

-

Spectral Analysis of 6-Quinolinecarboxylic Acid

The vibrational spectrum of 6-Quinolinecarboxylic acid is a composite of the modes from its two primary components: the carboxylic acid group and the quinoline ring system.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Quinolinecarboxylic acid | SIELC Technologies [sielc.com]

- 4. echemi.com [echemi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. jchemlett.com [jchemlett.com]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

The Quinoline Scaffold: A Privileged Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a Versatile Heterocycle

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of modern medicinal chemistry.[1][2][3] First isolated from coal tar in 1834, this deceptively simple structure has proven to be a "privileged scaffold," a term bestowed upon molecular frameworks that exhibit the ability to bind to a wide array of biological targets with high affinity, leading to a diverse range of pharmacological activities.[4][5][6] Its presence in numerous natural products, from the antimalarial quinine to anticancer alkaloids, has long signaled its therapeutic potential.[7][8][9][10][11] The synthetic tractability of the quinoline nucleus further enhances its appeal, allowing for extensive structural modifications to fine-tune its biological profile.[3][4][12] This guide delves into the profound biological significance of the quinoline scaffold, exploring its multifaceted roles in drug discovery, from its well-established applications to the cutting edge of therapeutic innovation.

The Chemical Foundation of Biological Versatility

Quinoline, with the chemical formula C₉H₇N, is a weak tertiary base.[13][14] Its aromatic nature and the presence of the nitrogen atom create a unique electronic distribution that underpins its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The quinoline ring system can be readily functionalized at multiple positions, providing a rich platform for the synthesis of diverse derivatives with tailored pharmacological properties.[12][15]

Key Synthetic Routes to the Quinoline Core

The construction of the quinoline scaffold has been a subject of extensive research, leading to the development of several classic and modern synthetic methodologies. These methods offer access to a wide range of substituted quinolines, crucial for structure-activity relationship (SAR) studies.

Classical Named Reactions:

Several well-established reactions have been instrumental in the synthesis of quinolines for over a century:[7][13][16]

-

Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[13][16]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[13][16]

-

Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][16]

-

Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[7][13]

-

Conrad-Limpach Synthesis: Involves the reaction of anilines with β-ketoesters.[13][15]

Modern and Greener Synthetic Approaches:

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These include:

-

Microwave-assisted synthesis: To reduce reaction times and improve yields.[15]

-

Transition metal-catalyzed reactions: Offering novel pathways for quinoline construction and functionalization.[13]

-

Multicomponent reactions: Allowing for the one-pot synthesis of complex quinoline derivatives, enhancing atom economy.[17]

The choice of synthetic route is critical as it dictates the substitution patterns achievable on the quinoline ring, which in turn profoundly influences the biological activity of the resulting compounds.

A Spectrum of Pharmacological Activities: The Quinoline Scaffold in Action

The true significance of the quinoline scaffold lies in its remarkable ability to serve as a foundation for drugs targeting a wide array of diseases. This versatility stems from the scaffold's capacity to be decorated with various functional groups, enabling precise interactions with diverse biological targets.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, with several compounds in clinical use and many more under investigation.[1][2][4][6] Their mechanisms of action are diverse and target key pathways involved in cancer progression.[1][2][3][18]

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many quinoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][4][6][18] For example, Bosutinib is a dual inhibitor of Src and Abl kinases used in the treatment of chronic myelogenous leukemia.[19] Lenvatinib and Cabozantinib are multi-kinase inhibitors targeting VEGFR, among other kinases, and are used to treat various cancers, including thyroid and kidney cancer.[19][20]

-

Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][4]

-

Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis.[3][18]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[1][2][21]

-

Inhibition of Angiogenesis: By blocking the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.[1][2]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. For instance, in the context of reversing multidrug resistance, the presence of a basic nitrogen atom in a side chain and the spatial arrangement of hydrophobic moieties are crucial for interaction with P-glycoprotein.[22]

Antimalarial Activity: A Historical and Ongoing Battle

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine , isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[23][24] This paved the way for the development of synthetic quinoline antimalarials that remain mainstays of treatment today.

Key Quinoline Antimalarials:

-

Chloroquine: A 4-aminoquinoline that has been widely used for decades.[23][24][25]

-

Mefloquine and Quinine: Quinolinemethanol drugs that are also crucial in malaria treatment.[26][27]

-

Primaquine: An 8-aminoquinoline effective against the dormant liver stages of the parasite.[28]

-

Tafenoquine: A more recent 8-aminoquinoline derivative with a longer half-life.[20]

Mechanism of Action:

Quinoline antimalarials are thought to exert their effect by interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in its food vacuole.[26][27] The accumulation of these drugs within the acidic food vacuole leads to the inhibition of hemozoin formation, resulting in the buildup of toxic free heme and subsequent parasite death.[26][27]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[14][29][30]

Antibacterial Quinolines:

The most well-known class of quinoline-based antibacterials are the fluoroquinolones , which are technically derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid. However, the broader class of quinoline derivatives also exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][31][32] Some novel quinoline derivatives have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[29][31] Their mechanisms of action can include targeting bacterial DNA gyrase and topoisomerase IV.[30][32]

Antifungal Quinolines:

Certain quinoline derivatives have demonstrated significant antifungal activity against various pathogenic fungi, including Candida species.[30]

Neuroprotective Activity: A Promising Frontier in Neurodegenerative Diseases

Emerging research has highlighted the potential of quinoline derivatives as neuroprotective agents for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[33][34][35][36][37]

Multifunctional Neuroprotective Mechanisms:

-

Antioxidant Activity: Many quinoline derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature of neurodegenerative diseases.[33][34][35][37]

-

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[33][35][36][37]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B can protect dopaminergic neurons from degradation, a key strategy in Parkinson's disease treatment.[33][35][37]

-

Metal Chelation: Some quinoline derivatives can chelate metal ions like copper and iron, which are implicated in the generation of reactive oxygen species and amyloid-β aggregation in Alzheimer's disease.[34]

Anti-inflammatory and Other Activities

The biological significance of the quinoline scaffold extends to other therapeutic areas as well. Numerous quinoline derivatives have been reported to possess potent anti-inflammatory, analgesic, antiviral, and anticonvulsant properties, further underscoring the remarkable versatility of this privileged structure.[5][12]

Experimental Protocols and Data Presentation

To provide a practical context for researchers, this section outlines a general experimental workflow for the synthesis and biological evaluation of novel quinoline derivatives, along with a structured table for data presentation.

Experimental Workflow: Synthesis and Biological Evaluation of Quinoline Derivatives

Caption: A generalized workflow for the discovery and development of novel quinoline-based therapeutic agents.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.

| Compound ID | R¹ Substituent | R² Substituent | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] | AChE Inhibition IC₅₀ (µM) |

| QN-01 | H | H | >100 | 64 | >100 |

| QN-02 | 4-Cl | H | 15.2 | 16 | 25.8 |

| QN-03 | H | 6-OCH₃ | 22.5 | 32 | 12.3 |

| QN-04 | 4-Cl | 6-OCH₃ | 1.8 | 4 | 0.9 |

| Control | Doxorubicin | Ciprofloxacin | 0.5 | 1 | Donepezil: 0.02 |

Data are hypothetical and for illustrative purposes only.

Signaling Pathways and Mechanisms of Action

To visualize the complex interplay of quinoline derivatives with cellular machinery, diagrams of key signaling pathways are invaluable.

Quinoline Derivatives as Kinase Inhibitors in Cancer

Caption: Inhibition of receptor tyrosine kinase signaling by quinoline-based drugs in cancer cells.

Conclusion: The Future of the Quinoline Scaffold in Drug Discovery

The quinoline scaffold has unequivocally established itself as a privileged and perpetual structure in medicinal chemistry.[4][5][6][38] Its journey from a component of coal tar to the core of numerous life-saving drugs is a compelling narrative of chemical versatility and biological significance. The continued exploration of new synthetic methodologies, including greener approaches, will undoubtedly expand the accessible chemical space of quinoline derivatives.[17] As our understanding of complex diseases deepens, the multi-target potential of the quinoline scaffold makes it an increasingly attractive starting point for the design of next-generation therapeutics.[34] From combating drug resistance in cancer and infectious diseases to addressing the multifaceted nature of neurodegenerative disorders, the quinoline scaffold is poised to remain at the forefront of drug discovery for the foreseeable future.

References

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Baran, W., & Szelag, M. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Kumar, S., & Singh, B. K. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

-

Moor, L. F. E., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link]

-

Perrone, R., et al. (2003). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]

-

Al-Ostoot, F. H., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Results in Chemistry. [Link]

-

Mekonnen, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

Santos, M. A., & Sousa, C. (2020). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia. [Link]

-

Al-Ostoot, F. H., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

-

Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (2014). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

-

Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]

-

Szelag, M., & Baran, W. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Kumar, S., et al. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry. [Link]

-

Nainwal, L., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry. [Link]

-

Afonso, C. A. M., & Matos, M. J. (2015). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry. [Link]

-

Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. [Link]

-

Kumar, D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]

-

Singh, U. P., & Singh, R. K. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants. [Link]

-

Singh, A., et al. (2021). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. European Journal of Medicinal Chemistry. [Link]

-

Acar, Ç., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Wikipedia. (n.d.). Chloroquine. Wikipedia. [Link]

-

Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [Link]

-

Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]

-

Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

-

Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. [Link]

-

Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Tilley, L., & Foley, M. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]

-

Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry. [Link]

-

Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Cancers. [Link]

-

Wróblewska, Z., & Głowacka, A. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules. [Link]

-

Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Slideshare. [Link]

-

Coy-Barrera, E. (2025). The quinoline framework and related scaffolds in natural products with anti-Leishmania properties. Frontiers in Chemistry. [Link]

-

Kumar, A., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Journal of Organic Chemistry. [Link]

-

Kumar, S., et al. (2022). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. ResearchGate. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. research.setu.ie [research.setu.ie]

- 10. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iipseries.org [iipseries.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Chloroquine - Wikipedia [en.wikipedia.org]

- 24. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine | MDPI [mdpi.com]

- 25. youtube.com [youtube.com]

- 26. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 29. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 34. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies on 6-Quinolinecarboxylic acid

By calculating quantum chemical descriptors for a series of 6-Quinolinecarboxylic acid derivatives and correlating them with experimentally determined biological activity, one can develop Quantitative Structure-Activity Relationship (QSAR) models. [27]For example, a lower LUMO energy might correlate with increased activity if the mechanism involves accepting an electron. These models allow researchers to predict the activity of yet-unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the time and cost of drug discovery. [2]

Part 4: Standard Operating Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the core steps for the theoretical analyses discussed.

Protocol 1: DFT Geometry Optimization and Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Input: Create an initial 3D structure of 6-Quinolinecarboxylic acid using a molecular builder (e.g., GaussView, Avogadro).

-

Calculation Setup:

-

Specify the job type as Optimization + Frequency (e.g., Opt Freq).

-

Define the method and basis set: B3LYP/6-311++G(d,p).

-

Set the charge to 0 and multiplicity to 1 (singlet state).

-

-

Execution: Run the calculation.

-

Validation:

-

Open the output file and confirm the calculation terminated normally.

-

Verify that the optimization converged (typically 4-5 "YES" criteria are met).

-

Check the frequency results. Confirm there are zero imaginary frequencies. If one is present, the structure is a transition state and needs to be perturbed and re-optimized.

-

-

Data Extraction: Extract the final optimized coordinates, total electronic energy, and the table of scaled vibrational frequencies.

Protocol 2: Analysis of Electronic Properties (HOMO, LUMO, MEP)

-

Input: Use the optimized geometry from Protocol 1.

-

Calculation Setup:

-

Perform a single-point energy calculation using the same method and basis set. This is computationally cheaper than a full optimization.

-

To generate the MEP map, add the keyword IOp(6/33=2) and Pop=Full in Gaussian to save the necessary orbital information.

-

-

Execution: Run the calculation.

-

Data Extraction & Visualization:

-

The output file will list the energies of all molecular orbitals. Identify the HOMO and LUMO energies and calculate the gap.

-

Use a visualization program (e.g., GaussView) to open the checkpoint file and generate surfaces for the HOMO, LUMO, and the MEP map.

-

Conclusion and Future Outlook

Theoretical studies provide a powerful, multi-faceted approach to understanding 6-Quinolinecarboxylic acid. From validating its molecular structure through vibrational analysis to predicting its reactivity and biological interactions via electronic properties and molecular docking, computation offers insights that are often difficult or impossible to obtain through experimental means alone. The synergy between these in silico techniques and empirical validation is the cornerstone of modern drug discovery and materials design. Future work will likely focus on more advanced simulations, such as molecular dynamics (MD) to study the compound's behavior in a solvated environment and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations for a highly accurate description of its interactions within a protein active site.

References

-

Stenutz, R. quinoline-6-carboxylic acid. NIST Chemistry WebBook. [Link]

-

SIELC Technologies. (2018). 6-Quinolinecarboxylic acid. SIELC Technologies. [Link]

-

Riaz, M., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

-

Karabacak, M., et al. (2012). Determination of structural and vibrational properties of 6-quinolinecarboxaldehyde using FT-IR, FT-Raman and dispersive-Raman experimental techniques and theoretical HF and DFT (B3LYP) methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem Compound Database. [Link]

-

Université du Luxembourg. (n.d.). Quinoline-6-carboxylic acid (C10H7NO2). PubChemLite. [Link]

-

Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Kumar, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Szymański, P., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

Mary, Y. S., et al. (2015). Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. PubMed. [Link]

-

Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol molecule. Dergipark. [Link]

-